methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
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Overview
Description
Methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple methoxy groups and a chromenone moiety suggests that this compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate can be achieved through multi-step organic synthesis. A typical synthetic route might involve:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Coupling Reactions: The final coupling of the chromenone core with the 3,4-dimethoxyphenyl moiety can be achieved through esterification or other coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the chromenone moiety.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, chromenone derivatives are known for their potential as anti-inflammatory, antioxidant, and anticancer agents. This compound may exhibit similar activities due to its structural features.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could make it a candidate for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate would depend on its specific biological activity. Generally, chromenone derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of methoxy groups may enhance its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a similar chromenone core.
Flavonoids: Natural compounds with similar structural features.
Quinones: Compounds that can undergo similar redox reactions.
Uniqueness
What sets methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate apart is the combination of its chromenone core with multiple methoxy groups and a butanoate ester moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
Methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)-4-oxobutanoate, also known by its IUPAC name 3-(3,4-dimethoxyphenyl)-7-methoxy-2-methylchromen-4-one , is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H18O5 with a molecular weight of approximately 326.3 g/mol. The compound features a chromenone backbone, which is known for its potential therapeutic properties.
Antioxidant Activity
Research indicates that compounds with chromenone structures often exhibit strong antioxidant properties. In vitro assays have demonstrated that this compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models .
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Table 1: Summary of Antitumor Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis |
HT29 (Colon) | 12 | Cell cycle arrest at G1 phase |
A549 (Lung) | 18 | Inhibition of proliferation |
Antibacterial Activity
The compound has also been evaluated for antibacterial activity. Studies report that it exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be around 256 µg/mL for both bacterial strains .
Table 2: Antibacterial Activity Results
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 256 |
Escherichia coli | 256 |
Case Study 1: Antitumor Efficacy in Animal Models
In a recent study, animal models bearing tumors were treated with this compound. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as a chemotherapeutic agent .
Case Study 2: Mechanistic Insights into Antibacterial Action
Another study explored the antibacterial mechanism of the compound through molecular docking studies and in vitro assays. It was found that the compound interacts with bacterial DNA gyrase, inhibiting its function and leading to bacterial cell death .
Properties
Molecular Formula |
C24H24O8 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-2-(7-methoxy-8-methyl-2-oxochromen-4-yl)-4-oxobutanoate |
InChI |
InChI=1S/C24H24O8/c1-13-19(28-2)9-7-15-16(12-22(26)32-23(13)15)17(24(27)31-5)11-18(25)14-6-8-20(29-3)21(10-14)30-4/h6-10,12,17H,11H2,1-5H3 |
InChI Key |
COHASGAPJGYRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(CC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC)OC |
Origin of Product |
United States |
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